molecular formula C27H50ClN3O2 B8662110 1,3,5-Triazine, 2-chloro-4,6-bis(dodecyloxy)- CAS No. 60717-06-8

1,3,5-Triazine, 2-chloro-4,6-bis(dodecyloxy)-

Cat. No. B8662110
Key on ui cas rn: 60717-06-8
M. Wt: 484.2 g/mol
InChI Key: KSZSXZWFLSJKFW-UHFFFAOYSA-N
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Patent
US04284772

Procedure details

To a solution of 18.4 g (0.1 mole) of cyanuric chloride and 38.0 g (0.2 moles) of lauryl alcohol in 200 ml of dioxane there were added 9.9 g (0.25 moles) of powdered sodium hydroxide over a period of 10 minutes at a reaction temperature in the range of 25° to 45° C. After 3 hours the reaction mixture was found to be converted. The reaction mixture was poured into chloroform and further treated as indicated in Example I. After evaporation there were obtained 30.4 g of a white, solid substance which upon recrystallization from ethanol yielded 29.1 g of a pure 2,4-dilauroxy-6-chloro-s-triazine having a melting point in the range of 43.5°-44.9° C.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1Cl.[CH2:10]([OH:22])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].[OH-:23].[Na+].C(Cl)(Cl)Cl>O1CCOCC1>[CH2:10]([O:22][C:2]1[N:4]=[C:5]([O:23][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH3:10])[N:7]=[C:8]([Cl:9])[N:1]=1)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21] |f:2.3|

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
38 g
Type
reactant
Smiles
C(CCCCCCCCCCC)O
Name
Quantity
9.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
further treated
CUSTOM
Type
CUSTOM
Details
After evaporation
CUSTOM
Type
CUSTOM
Details
there were obtained 30.4 g of a white, solid substance which
CUSTOM
Type
CUSTOM
Details
upon recrystallization from ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCCCCCCCCC)OC1=NC(=NC(=N1)OCCCCCCCCCCCC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 29.1 g
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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